molecular formula C12H15NO3 B6284903 benzyl N-(3-oxobutan-2-yl)carbamate CAS No. 1330755-48-0

benzyl N-(3-oxobutan-2-yl)carbamate

Cat. No. B6284903
CAS RN: 1330755-48-0
M. Wt: 221.3
InChI Key:
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Description

Benzyl N-(3-oxobutan-2-yl)carbamate is an organic compound. It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The compound is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .


Molecular Structure Analysis

The molecular formula of this compound is C12H15NO3 . The average mass is 218.229 Da and the monoisotopic mass is 218.082260 Da .


Chemical Reactions Analysis

This compound is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical And Chemical Properties Analysis

The compound is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular weight of 221.26 .

Mechanism of Action

While the specific mechanism of action for benzyl N-(3-oxobutan-2-yl)carbamate is not mentioned in the search results, carbamates are generally known to be useful protecting groups for amines. They can be installed and removed under relatively mild conditions .

Safety and Hazards

The compound is classified as a hazardous substance. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for benzyl N-(3-oxobutan-2-yl)carbamate are not mentioned in the search results, carbamates are generally known to be essential for the synthesis of peptides . This suggests potential applications in peptide synthesis and related fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-(3-oxobutan-2-yl)carbamate involves the reaction of benzylamine with ethyl chloroformate to form benzyl N-carbethoxy carbamate, which is then reacted with 3-oxobutan-2-yl chloride to form the final product.", "Starting Materials": [ "Benzylamine", "Ethyl chloroformate", "3-oxobutan-2-yl chloride" ], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form benzyl N-carbethoxy carbamate.", "Step 2: Benzyl N-carbethoxy carbamate is then reacted with 3-oxobutan-2-yl chloride in the presence of a base such as potassium carbonate to form benzyl N-(3-oxobutan-2-yl)carbamate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

1330755-48-0

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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